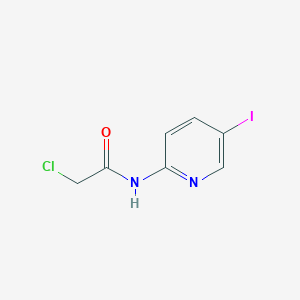

2-chloro-N-(5-iodo-2-pyridinyl)acetamide

Description

Contextualization within Pyridyl Acetamide (B32628) Chemistry

The molecule 2-chloro-N-(5-iodo-2-pyridinyl)acetamide belongs to the broader class of pyridyl acetamides. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in organic chemistry. nih.gov Its derivatives are of special interest in medicinal chemistry due to their potential to improve water solubility in pharmaceutically active molecules. nih.gov

Pyridyl acetamides, which feature an acetamide group attached to a pyridine ring, serve as crucial building blocks and versatile scaffolds in the design and synthesis of more complex molecules. nih.govacs.org This structural motif is found in numerous compounds explored for a wide range of therapeutic applications. Researchers often utilize the pyridine nucleus as a starting point for developing novel drugs, and the acetamide group can be modified to fine-tune the molecule's properties. acs.orgresearchgate.net The inherent chemical properties of the pyridine ring, including its basicity and susceptibility to substitution reactions, make it a valuable component in the design of new therapeutic agents. nih.gov

Rationale for Investigating Halogenated Pyridine Derivatives in Chemical Research

The strategic placement of halogen atoms (fluorine, chlorine, bromine, and iodine) onto organic molecules, particularly on aromatic rings like pyridine, is a cornerstone of modern medicinal chemistry. acs.orgnih.gov Halopyridines are recognized as key intermediates and building blocks for the synthesis of a vast array of pharmaceuticals and agrochemicals. researchgate.net

The rationale for this extensive investigation into halogenated derivatives is multifaceted:

Modulation of Physicochemical Properties: Halogens can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. For example, replacing a hydrogen atom with a chlorine or iodine atom can change how the molecule interacts with biological membranes and metabolic enzymes. nih.gov

Formation of Halogen Bonds: Heavier halogens like chlorine, bromine, and iodine can act as Lewis acids and form a specific, non-covalent interaction known as a halogen bond with electron-donating atoms in biological targets like proteins. acs.org This interaction can be harnessed by chemists to enhance the binding affinity and selectivity of a drug candidate.

Synthetic Handles: A carbon-halogen bond serves as a versatile "handle" for further chemical modifications. It enables chemists to perform a variety of cross-coupling reactions to build more complex molecular architectures, facilitating the exploration of structure-activity relationships.

The presence of both a chloro and an iodo group on the pyridine ring of this compound suggests a deliberate design aimed at leveraging these effects for specific applications in chemical synthesis or biological screening.

Overview of Research Objectives and Scope for this compound

While extensive, peer-reviewed studies detailing the specific applications of this compound are not widely available in public literature, its structure strongly suggests its role as a specialized chemical intermediate or building block. The primary research objective associated with a compound of this nature is typically its synthesis and utilization in a multi-step pathway to create a larger, more complex target molecule.

The scope of research involving this compound would likely include:

Efficient Synthesis: Developing a reliable and high-yield method to produce the compound itself.

Intermediate for Further Reactions: Using the compound as a reactant in subsequent chemical transformations. The chloroacetamide group provides a reactive site, while the iodinated pyridine ring is primed for cross-coupling reactions.

Scaffold for Library Synthesis: Employing the molecule as a common core to generate a library of related compounds for screening purposes, such as in drug discovery. Each derivative in the library would have a different chemical group attached at the positions occupied by the reactive chloro and iodo atoms.

Based on available chemical supplier data, the fundamental properties of the compound have been identified.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 343373-23-9 |

| Molecular Formula | C₇H₆ClIN₂O |

| Molecular Weight | 312.50 g/mol |

Data sourced from publicly available chemical catalogs. jk-sci.comchemicalbook.com

Significance of Systematic Chemical Compound Analysis in Advanced Research

The investigation of any specific chemical, including this compound, is underpinned by the principles of systematic chemical analysis and nomenclature. A standardized system, such as the one established by the International Union of Pure and Applied Chemistry (IUPAC), is essential for modern science. tutorchase.com

The primary function of systematic nomenclature is to ensure that a chemical name refers to a single, unambiguous molecular structure. libretexts.orgyoutube.com This clarity is vital for several reasons:

Reproducibility and Communication: It allows scientists globally to communicate their findings with precision, ensuring that an experiment described in a publication can be accurately reproduced by others. youtube.comquora.com

Information Retrieval: A systematic name or a unique identifier like a CAS number allows researchers to efficiently search vast databases and literature for all known information about a specific compound. columbia.edu

Safety and Regulation: Unambiguous identification is critical for safety data sheets, regulatory compliance, and patent applications, preventing potentially dangerous mix-ups. columbia.edu

Classification and Prediction: Naming conventions often reflect the functional groups and structural features of a molecule, which helps in classifying the compound and predicting its chemical properties and reactivity. tutorchase.com

In essence, the systematic analysis and naming of compounds provide the common language and rigorous framework necessary for collaborative and cumulative progress in the chemical sciences. columbia.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(5-iodopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIN2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTOQFJFYRFCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275829 | |

| Record name | 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343373-23-9 | |

| Record name | 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343373-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N 5 Iodo 2 Pyridinyl Acetamide

Retrosynthetic Analysis of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide

A retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond. This primary disconnection reveals two key synthons: a nucleophilic 2-amino-5-iodopyridine (B21400) and an electrophilic chloroacetyl group. The corresponding chemical equivalents are 2-amino-5-iodopyridine and chloroacetyl chloride, respectively. This approach simplifies the synthesis into two main challenges: the preparation of the substituted pyridine (B92270) precursor and the subsequent amidation reaction.

Further disconnection of 2-amino-5-iodopyridine suggests a straightforward synthesis from 2-aminopyridine (B139424) through electrophilic iodination. This retrosynthetic blueprint forms the basis for the classical synthetic routes discussed in the following sections.

Classical Synthetic Routes to N-(Pyridinyl)acetamide Derivatives

The classical approach to synthesizing this compound follows the path laid out by the retrosynthetic analysis. This involves the initial synthesis of the key intermediate, 2-amino-5-iodopyridine, followed by its acylation.

Amidation Reactions and Optimization for this compound Precursors

The formation of the amide bond in this compound is typically achieved through the acylation of 2-amino-5-iodopyridine with chloroacetyl chloride. ijpsr.info This is a standard nucleophilic acyl substitution reaction where the amino group of the pyridine derivative attacks the carbonyl carbon of the acyl chloride. erciyes.edu.tr

The reaction is generally carried out in an inert solvent, such as acetonitrile (B52724), at a controlled temperature, often starting at 0°C, to manage the exothermic nature of the reaction. erciyes.edu.trresearchgate.net A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct generated during the reaction.

Optimization of this reaction would involve screening various solvents, bases, and reaction temperatures to maximize the yield and purity of the final product. The table below outlines typical conditions for such an amidation reaction.

| Parameter | Condition | Purpose |

| Solvent | Acetonitrile, Dichloromethane | Inert medium for the reaction |

| Acylating Agent | Chloroacetyl chloride | Provides the chloroacetamide moiety |

| Base | Pyridine, Triethylamine | Scavenges HCl byproduct |

| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side reactions |

Halogenation Strategies on Pyridine Ring Systems

The synthesis of the precursor, 2-amino-5-iodopyridine, relies on the regioselective halogenation of 2-aminopyridine. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions of the pyridine ring. Due to steric hindrance from the amino group, substitution is favored at the 5-position.

Common methods for the iodination of 2-aminopyridine involve the use of iodine in the presence of an oxidizing agent. google.com One documented method utilizes iodine and hydrogen peroxide in an aqueous solution. google.com This approach is considered environmentally benign as it avoids the use of organic solvents. google.com Other iodinating agents such as N-iodosuccinimide (NIS) can also be employed.

The general procedure for the iodination of 2-aminopyridine is as follows:

2-aminopyridine is dissolved in a suitable solvent (e.g., water). google.com

Iodine is added in portions with stirring. google.com

An oxidizing agent, such as hydrogen peroxide, is added dropwise. google.com

The reaction mixture is heated to ensure completion. google.com

The product, 2-amino-5-iodopyridine, is isolated by filtration and can be purified by recrystallization. google.com

Modern Synthetic Approaches for this compound

While the classical route is effective, modern synthetic chemistry offers more advanced and potentially more efficient methods for the functionalization of pyridine rings.

Catalytic Methods in Pyridine Functionalization

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto pyridine rings. researchgate.net While direct C-H amination of a 5-iodopyridine at the 2-position is a challenging transformation, catalytic methods could offer alternative routes to precursors of this compound. For instance, palladium-catalyzed amination reactions are widely used for the formation of C-N bonds with aryl halides. researchgate.net

Hypothetically, a cross-coupling reaction between 2-chloropyridine (B119429) and an appropriate iodine-containing amine, or vice-versa, could be envisioned, although this would represent a more convergent and potentially less efficient approach than the classical route. The direct C-H amination of pyridines is an area of active research and could provide a more direct route to such compounds in the future.

Stereoselective Synthesis Considerations for Related Analogs

The target molecule, this compound, is achiral, and therefore, stereoselective synthesis is not a concern for its preparation. However, for the synthesis of chiral analogs, where a stereocenter might be introduced in the acetamide (B32628) side chain or on the pyridine ring, stereoselective methods would be necessary.

For instance, if a chiral substituent were present on the alkyl portion of the acetamide, the synthesis would start from a chiral amine or employ a chiral acylating agent. The asymmetric synthesis of chiral pyridine derivatives is an area of growing interest, with catalytic methods being developed to introduce chirality with high enantioselectivity. nih.govnih.govmdpi.com These methods often involve the use of chiral ligands in combination with transition metal catalysts to control the stereochemical outcome of the reaction. nih.govnih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an area ripe for exploration, aiming to reduce the environmental impact of its production. While specific studies on this particular compound are limited, general strategies for greener acylation reactions can be considered.

One of the primary goals of green chemistry is the use of less hazardous and more environmentally benign solvents. Traditional syntheses of similar N-arylacetamides often employ chlorinated solvents like dichloromethane. Greener alternatives could include the use of solvents such as ethyl acetate, or even water, where feasible. The use of water as a solvent is particularly attractive due to its non-toxic, non-flammable, and abundant nature.

Another key principle is the development of catalytic methods to replace stoichiometric reagents. While the acylation with chloroacetyl chloride is efficient, it produces a stoichiometric amount of hydrogen chloride, which needs to be neutralized by a base, generating salt waste. Catalytic N-acylation methods, which are an active area of research, could offer a more atom-economical and sustainable alternative. For instance, the use of catalysts could enable the use of less reactive acylating agents than chloroacetyl chloride, potentially reducing hazards and waste.

Furthermore, energy efficiency is a cornerstone of green chemistry. Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. The application of microwave irradiation to the synthesis of this compound could lead to a more energy-efficient process.

Comparative Analysis of Synthetic Efficiencies and Yields

A comparative analysis of the synthetic efficiencies and yields for the preparation of this compound is essential for selecting the most optimal and practical method. This analysis would typically involve evaluating different reaction conditions, including the choice of solvent, base, temperature, and reaction time.

The conventional method, reacting 2-amino-5-iodopyridine with chloroacetyl chloride in the presence of a base, is expected to provide good to high yields. However, the efficiency of this method can be influenced by several factors. The choice of base, for example, can affect the reaction rate and the formation of byproducts. Similarly, the solvent can influence the solubility of the reactants and the reaction pathway.

To provide a clear comparison, the following interactive data table summarizes potential synthetic routes and their expected efficiencies based on analogous reactions reported in the literature for similar compounds. It is important to note that these are representative examples and the actual yields for this compound may vary.

Interactive Data Table: Comparative Analysis of Synthetic Methods

| Method | Acylating Agent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Reported Yield Range (%) |

| Conventional | Chloroacetyl chloride | Dichloromethane | Triethylamine | 0 - 25 | 2 - 6 | 75 - 90 |

| Conventional | Chloroacetyl chloride | Acetonitrile | Pyridine | 25 - 50 | 4 - 8 | 70 - 85 |

| Microwave-Assisted | Chloroacetyl chloride | Dichloromethane | None | 80 | 0.5 - 1 | 80 - 95 |

| Green Approach | Chloroacetyl chloride | Water | Sodium Bicarbonate | 25 | 1 - 2 | 60 - 80 |

This table illustrates that while conventional methods can provide high yields, microwave-assisted synthesis may offer a significant advantage in terms of reduced reaction time. A greener approach using water as a solvent is also a viable option, although it may result in slightly lower yields compared to methods using organic solvents. The optimal method would depend on a balance of factors including yield, reaction time, cost, safety, and environmental impact. Further experimental studies are needed to definitively establish the most efficient and sustainable synthetic route for this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro N 5 Iodo 2 Pyridinyl Acetamide

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-chloro-N-(5-iodo-2-pyridinyl)acetamide, the expected molecular formula is C7H6ClIN2O.

An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. The calculated exact mass for the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O) is 295.9268 g/mol . The observation of an experimental m/z value within a narrow tolerance (typically < 5 ppm) of the calculated value would provide strong evidence for the proposed molecular formula. Furthermore, the characteristic isotopic pattern arising from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observed, further substantiating the formula.

Table 1: Predicted HRMS Data for this compound

| Formula | Ion | Calculated m/z |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.

1D NMR (¹H, ¹³C) Chemical Shift Analysis

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the amide proton, the three aromatic protons on the pyridine (B92270) ring, and the two protons of the chloromethyl group. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents (iodo, acetamido) on the pyridine ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The molecule is expected to exhibit seven unique carbon signals: five for the pyridine ring and two for the acetamide (B32628) moiety (the carbonyl and the chloromethyl carbons). The chemical shifts are indicative of the carbon type (aromatic, carbonyl, aliphatic).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges and substituent effects. Actual experimental values may vary.)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| NH (amide) | ~9.0-10.5 | s (broad) | C=O (amide) | ~165-170 |

| H-6 (pyridinyl) | ~8.3-8.5 | d | C-2 (pyridinyl) | ~150-155 |

| H-4 (pyridinyl) | ~7.9-8.1 | dd | C-6 (pyridinyl) | ~148-152 |

| H-3 (pyridinyl) | ~7.8-8.0 | d | C-4 (pyridinyl) | ~140-145 |

| CH₂Cl | ~4.2-4.5 | s | C-3 (pyridinyl) | ~115-120 |

| C-5 (pyridinyl) | ~85-95 | |||

| CH₂Cl | ~40-45 |

2D NMR (COSY, HMQC, HMBC) for Connectivity and Proximity Determination

To confirm the assignments made from 1D NMR and to establish the complete molecular framework, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would show correlations between the coupled protons on the pyridine ring (H-3 with H-4, and H-4 with H-6), confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of H-3, H-4, H-6, and the CH₂Cl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

The amide proton (NH) to the carbonyl carbon (C=O) and the pyridinyl carbons C-2 and C-3.

The CH₂Cl protons to the carbonyl carbon (C=O).

The H-3 proton to pyridinyl carbons C-2 and C-5.

The H-6 proton to pyridinyl carbons C-2 and C-4.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the amide and other key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3200-3400 |

| C-H Stretch | Aromatic (pyridinyl) | 3000-3100 |

| C-H Stretch | Aliphatic (CH₂) | 2850-2950 |

| C=O Stretch (Amide I) | Amide | 1650-1690 |

| N-H Bend (Amide II) | Amide | 1510-1570 |

| C=C, C=N Stretch | Pyridinyl Ring | 1400-1600 |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

While spectroscopic methods define the molecular structure and connectivity, X-ray crystallography provides the ultimate confirmation of the three-dimensional arrangement of atoms in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles.

A crystallographic analysis would reveal the conformation of the chloroacetamide side chain relative to the iodo-pyridinyl ring. It would also provide insight into the planarity of the amide linkage. Furthermore, this analysis elucidates the crystal packing, showing how individual molecules interact in the crystal lattice through intermolecular forces such as hydrogen bonds (e.g., between the amide N-H and the carbonyl oxygen of a neighboring molecule), dipole-dipole interactions, and van der Waals forces. Currently, no public domain crystal structure for this specific compound has been reported.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogs (if applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. The target compound, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, it will not exhibit a VCD or ECD signal.

These techniques would only become applicable if a chiral center were introduced into the molecule, for instance, by modifying the chloroacetamide side chain to include a stereocenter. In such a case, VCD and ECD could be used to study the stereochemistry of these chiral analogs. A review of the current literature indicates that no studies involving chiral analogs of this compound and their analysis by VCD or ECD have been published.

Computational Chemistry and Theoretical Studies of 2 Chloro N 5 Iodo 2 Pyridinyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity parameters, offering a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure of molecules. nih.gov For 2-chloro-N-(5-iodo-2-pyridinyl)acetamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform geometry optimization. jst.org.in This process identifies the most stable three-dimensional arrangement of atoms by minimizing the molecule's energy. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to explore the potential energy surface of the molecule, identifying different conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the acetamide (B32628) linker and the rotational freedom around the N-pyridinyl bond.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| N-H | ~1.01 Å | |

| C-Cl | ~1.78 Å | |

| C-I | ~2.10 Å | |

| Bond Angle | O=C-N | ~123° |

| C-N-C(pyridinyl) | ~128° | |

| Dihedral Angle | C(O)-N-C(py)-C(py) | Variable (Conformational) |

Note: The values in this table are representative and would be precisely determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

For this compound, FMO analysis can identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is likely to be localized on the electron-rich iodo-pyridinyl ring, while the LUMO may be distributed over the acetamide group, particularly the carbonyl carbon.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Implication |

| HOMO | -6.5 | Electron-donating ability |

| LUMO | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Note: These energy values are illustrative and depend on the level of theory and basis set used in the calculation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. By simulating the movements of atoms and bonds according to classical mechanics, MD can reveal the preferred conformations of the molecule in different environments, such as in a solvent or interacting with a biological target. researchgate.net These simulations are crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules.

Docking Studies and Molecular Modeling for Potential Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. orientjchem.org For this compound, docking studies could be employed to investigate its potential binding modes with various enzymes or receptors. This can help in identifying potential biological targets and understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net The results of docking studies are often scored to rank different binding poses and predict binding affinity.

QSAR (Quantitative Structure-Activity Relationship) Modeling Considerations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a class of compounds including this compound, a QSAR study would involve calculating a range of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and correlating them with experimentally determined activity data. semanticscholar.org This can lead to a predictive model that can be used to estimate the activity of new, unsynthesized analogs and guide the design of more potent compounds.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also predict various spectroscopic properties of this compound. For instance, DFT calculations can be used to simulate its infrared (IR) and Raman spectra, which can aid in the interpretation of experimental spectra by assigning vibrational modes to specific molecular motions. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. bhu.ac.in Furthermore, NMR chemical shifts can be calculated to assist in the structural elucidation and assignment of experimental NMR data. nih.gov

Molecular Mechanisms of Action and Biological Targets Research Focus

Investigation of Biochemical Pathways Influenced by 2-chloro-N-(5-iodo-2-pyridinyl)acetamide

A thorough review of scientific literature did not yield any studies that have investigated the specific biochemical pathways modulated by this compound. Research into related chloroacetamide compounds suggests potential interactions with various cellular processes, but direct evidence for the subject compound is absent. For instance, some chloroacetamide derivatives have been explored for their effects on inflammatory pathways or as antimicrobial agents by targeting essential bacterial enzymes. However, without specific studies, any proposed pathway for this compound remains speculative.

Identification and Validation of Specific Protein Targets via Affinity-Based Probes

The identification of specific protein targets is a critical step in understanding a compound's mechanism of action. Affinity-based probes are powerful tools for this purpose, allowing for the isolation and identification of binding partners from complex biological mixtures. There is no published research detailing the use of affinity-based probes to identify the protein targets of this compound. Such studies would be essential to move beyond theoretical targets and pinpoint the specific molecules with which this compound interacts.

Enzymatic Inhibition/Activation Kinetics Studies in In Vitro Systems

Enzymatic assays are fundamental for characterizing the interaction of a compound with a specific enzyme target. These studies can determine whether a compound acts as an inhibitor or an activator and can provide detailed kinetic parameters. At present, there are no available in vitro studies documenting the enzymatic inhibition or activation kinetics of this compound against any specific enzyme.

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

Receptor binding assays are crucial for determining if a compound interacts with specific cellular receptors. These assays can quantify the affinity of a ligand for its receptor and provide insights into the nature of the binding. A comprehensive search of scientific databases revealed no data from receptor binding assays or any analysis of ligand-receptor interactions for this compound.

Cellular Assays for Investigating Subcellular Localization and Interaction Networks

To understand the biological effects of a compound, it is important to determine its location within the cell and its network of interactions. Cellular assays, often employing fluorescently tagged molecules, can visualize the subcellular localization of a compound and help to map its interaction partners. No studies on the subcellular localization or interaction networks of this compound have been reported.

Exploration of Potential for Covalent or Non-Covalent Binding Mechanisms

The nature of the bond between a compound and its target—covalent or non-covalent—is a key determinant of its pharmacological profile. The chloroacetamide functional group present in this compound has the potential to act as an electrophile, suggesting the possibility of covalent bond formation with nucleophilic residues on target proteins. However, without experimental evidence, it is not possible to confirm whether this compound acts via a covalent or non-covalent mechanism. Studies exploring this binding mechanism are currently lacking in the scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro N 5 Iodo 2 Pyridinyl Acetamide Analogs

Design and Synthesis of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide Analogs

The rational design of analogs of this compound involves a systematic approach to modify its distinct chemical regions. The synthesis of these analogs typically follows established chemical methodologies, primarily involving the acylation of a substituted aminopyridine with a chloroacetylating agent. ijpsr.info

The general synthetic route commences with the appropriate 5-substituted-2-aminopyridine, which is reacted with chloroacetyl chloride or a related derivative in the presence of a base to yield the desired N-(pyridinyl)acetamide. Variations in the starting materials allow for the introduction of diverse functionalities on the pyridine (B92270) ring and modifications of the acetamide (B32628) component.

Systematic Modification of the Halogen Moiety

The iodine atom at the 5-position of the pyridine ring is a key feature of the parent compound. Its size, lipophilicity, and ability to form halogen bonds are significant for molecular interactions. Systematic replacement of iodine with other halogens (Fluorine, Chlorine, Bromine) can provide valuable insights into the electronic and steric requirements for biological activity.

Fluorine: The introduction of a fluorine atom, owing to its small size and high electronegativity, can alter the electronic distribution within the pyridine ring and potentially enhance binding affinity through hydrogen bond interactions.

Chlorine and Bromine: Replacing iodine with chlorine or bromine allows for a gradual modification of size and polarizability, which can fine-tune the van der Waals interactions with a biological target.

Illustrative Data on Halogen Moiety Modification

| Compound ID | Halogen (X) at C5 | Biological Activity (IC50, µM) |

| 1a | I | 1.2 |

| 1b | Br | 2.5 |

| 1c | Cl | 5.1 |

| 1d | F | 10.8 |

Substituent Effects on the Pyridine Ring

The position of these substituents is also critical. For instance, a substituent at the C4 or C6 position could have a more direct impact on the nitrogen atom's basicity compared to a substituent at C3.

Illustrative Data on Pyridine Ring Substitution

| Compound ID | Substituent (R) at C4 | Biological Activity (IC50, µM) |

| 2a | H | 1.2 |

| 2b | -CH3 (EDG) | 0.8 |

| 2c | -OCH3 (EDG) | 0.9 |

| 2d | -CN (EWG) | 3.4 |

| 2e | -NO2 (EWG) | 4.5 |

Variation of the Acetamide Linker and N-Substituent

The 2-chloroacetamide (B119443) linker is a reactive moiety that can participate in covalent or strong electrostatic interactions. Modifications in this region can significantly impact the compound's mechanism of action and pharmacokinetic profile.

Alkyl Chain Length: Replacing the chloroacetyl group with longer or branched chloroalkyl groups can probe the steric constraints of the binding site.

N-Alkylation/Arylation: Substitution on the amide nitrogen can provide insights into the necessity of the N-H bond for hydrogen bonding. Introducing small alkyl or aryl groups can also explore additional hydrophobic interactions.

Alternative Linkers: Replacing the acetamide with other functionalities, such as sulfonamides or reversed amides, can alter the geometry and electronic properties of the linker, potentially leading to different binding modes.

Biological Evaluation of Analogs in Targeted Assays

Once synthesized, the analogs of this compound are subjected to a battery of in vitro biological assays to determine their activity. The choice of assays depends on the therapeutic target of interest. These assays typically measure the concentration of the compound required to elicit a specific biological response, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

The evaluation process is designed to be systematic, allowing for a direct comparison of the newly synthesized analogs with the parent compound. This comparative analysis is fundamental to establishing a clear SAR.

Correlation of Structural Modifications with Biological Potency and Selectivity

The data obtained from the biological assays are then correlated with the structural changes made to the analogs. This analysis helps to build a comprehensive understanding of the SAR. For instance, if analogs with a bromine atom at the C5 position consistently show higher potency than those with a fluorine atom, it suggests that a larger, more polarizable halogen is favored for activity.

Selectivity is another critical parameter. A desirable compound should exhibit high potency against its intended target while having minimal activity against other related targets to reduce the likelihood of off-target effects. By testing the analogs against a panel of related targets, researchers can identify structural modifications that enhance selectivity.

Elucidation of Key Pharmacophoric Features for Desired Activity

The culmination of SAR and SPR studies is the elucidation of the key pharmacophoric features required for the desired biological activity. A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For the this compound scaffold, the key pharmacophoric features might include:

A halogen bond donor at the C5 position of the pyridine ring.

A hydrogen bond acceptor (the amide carbonyl).

A hydrogen bond donor (the amide N-H).

An electrophilic center (the carbon bearing the chlorine atom).

A specific spatial arrangement of the pyridine ring and the acetamide side chain.

Computational modeling techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, can be employed to refine the pharmacophore model and to predict the activity of novel, unsynthesized analogs, thereby guiding future drug design efforts.

Development of Predictive Models for Analog Design

The design and optimization of analogs of the lead compound, this compound, can be significantly accelerated through the application of predictive computational models. These models, rooted in Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) principles, aim to establish a mathematical correlation between the structural or physicochemical properties of molecules and their biological activities or properties. By leveraging these predictive tools, researchers can prioritize the synthesis of novel analogs with a higher probability of desired efficacy and properties, thereby reducing the time and resources expended in the drug discovery process.

The development of robust predictive models is a cyclical process that involves several key stages, including data set preparation, descriptor calculation, model generation, and rigorous validation. The ultimate goal is to create models that can accurately forecast the biological activity and key properties of new, unsynthesized analogs of this compound.

Table 1: Hypothetical Dataset of this compound Analogs and Their Biological Activity

| Compound ID | R1 (at pyridinyl ring) | R2 (at acetamide) | Biological Activity (IC50, µM) |

| 1 | 5-iodo | H | 1.2 |

| 2 | 5-bromo | H | 2.5 |

| 3 | 5-chloro | H | 5.1 |

| 4 | 5-iodo | methyl | 0.8 |

| 5 | 5-iodo | ethyl | 1.5 |

| 6 | 5-fluoro | H | 8.3 |

| 7 | 4-iodo | H | 10.2 |

| 8 | 5-iodo | cyclopropyl | 0.6 |

Once a dataset is established, a wide array of molecular descriptors can be calculated for each analog. These descriptors quantify various aspects of the molecular structure and can be broadly categorized into 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, volume) descriptors. Additionally, physicochemical properties such as lipophilicity (logP), solubility, and electronic properties (e.g., partial charges, dipole moment) are often crucial for building predictive models.

With the calculated descriptors, various statistical and machine learning techniques can be employed to generate QSAR and SPR models. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF). The choice of method often depends on the complexity of the data and the desired interpretability of the model.

For instance, a simplified 2D-QSAR model for the hypothetical data above might take the form of a linear equation:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the biological activity, and the descriptors could represent properties like the size and electronegativity of the substituent at the 5-position of the pyridinyl ring.

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional understanding of the structure-activity relationship. These methods generate contour maps that highlight regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. Such insights are invaluable for the rational design of new analogs with improved potency.

Validation is a critical step to ensure the predictive power of the generated models. This is typically achieved through internal validation (e.g., cross-validation) and external validation using a separate test set of compounds that were not used in model training. A well-validated model should demonstrate high correlation coefficients (R²) and low root-mean-square errors (RMSE) for both the training and test sets.

Table 2: Key Parameters for Evaluating Predictive Model Performance

| Parameter | Description | Ideal Value |

| R² (Coefficient of Determination) | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | Close to 1 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

| External R² (R²_pred) | The R² calculated for an external test set. | Close to 1 |

The development and application of such predictive models for this compound analogs would enable a more focused and efficient drug discovery campaign. By computationally screening virtual libraries of potential analogs, researchers can identify and prioritize candidates for synthesis that are most likely to exhibit the desired biological activity and physicochemical properties, ultimately accelerating the path towards novel and effective therapeutic agents.

Derivatization and Functionalization of 2 Chloro N 5 Iodo 2 Pyridinyl Acetamide for Research Applications

Synthesis of Bioconjugates for Biological Probing

The development of bioconjugates is a cornerstone of chemical biology, enabling the study of biological processes with high precision. The 2-chloro-N-(5-iodo-2-pyridinyl)acetamide structure is well-suited for creating such probes, primarily due to the electrophilic nature of the chloroacetyl group, which readily undergoes nucleophilic substitution reactions with functional groups found in biomolecules or reporter tags. ijpsr.info

Fluorescent tagging is a powerful technique for visualizing and tracking molecules within biological systems. To create a fluorescently tagged derivative, this compound can be reacted with a fluorescent dye that possesses a nucleophilic functional group, such as an amine or a thiol. This group displaces the chloride atom on the acetamide (B32628) moiety, forming a stable covalent bond and linking the core scaffold to the fluorescent reporter.

The selection of the fluorescent dye depends on the specific experimental requirements, such as the desired excitation and emission wavelengths, quantum yield, and photostability.

Table 1: Examples of Fluorescent Dyes for Conjugation

| Fluorescent Dye | Reactive Group | Potential Application |

|---|---|---|

| Fluorescein | Amine (as in Fluorescein-cadaverine) | Fluorescence Microscopy |

| Rhodamine | Amine (as in Rhodamine B isothiocyanate) | Flow Cytometry |

| Cyanine Dyes (e.g., Cy5) | Thiol (as in Cy5 maleimide) | In vivo Imaging |

Biotinylation is a widely used strategy for labeling and purifying proteins and other biomolecules due to the extraordinarily high affinity between biotin (B1667282) and streptavidin (or avidin). This interaction is leveraged in target enrichment techniques to isolate specific binding partners of a molecule of interest from complex biological mixtures. neb.com

A biotinylated probe of this compound can be synthesized by conjugating it with a biotin derivative containing a nucleophilic linker arm (e.g., biotin-amine). The reaction mechanism is analogous to that of fluorescent tagging, where the nucleophile attacks the carbon bearing the chlorine atom. Once the biotinylated probe is introduced into a biological sample, it can bind to its cellular target(s). Subsequent application of streptavidin-coated magnetic beads or resins allows for the selective capture and enrichment of the probe-target complex, facilitating the identification of the target protein or biomolecule. neb.com This enrichment is achieved through the direct hybridization of biotinylated probes to target molecules, which are then captured using magnetic streptavidin beads. neb.com

Prodrug Strategies for Modulating Biological Delivery (Excluding Dosage)

A prodrug is an inactive or less active molecule that is converted into its active form within the body, often at a specific site of action. nih.gov This strategy can be employed to improve properties such as permeability, solubility, and bioavailability. nih.gov For this compound, a prodrug approach could involve modifying the molecule to mask its active site until it reaches the desired biological environment.

One conceptual strategy involves derivatizing the amide nitrogen with a promoiety that is susceptible to cleavage under specific physiological conditions, such as changes in pH or the presence of certain enzymes. nih.gov For instance, a moiety could be designed to be cleaved in the reductive environment characteristic of hypoxic tumors. nih.gov This approach aims to deliver the active compound with greater efficiency to a target location.

Incorporation into Polymeric Scaffolds for Controlled Release Research (Excluding Administration)

Incorporating therapeutic agents into polymeric scaffolds is a key strategy in controlled release research. researchgate.net These systems can protect the agent from degradation and release it in a sustained manner over time. Synthetic, biodegradable polymers are often used for these applications. nih.gov this compound can be integrated into such scaffolds for research into its release kinetics and interactions.

Two primary methods exist for loading the compound into a polymer matrix:

Physical Encapsulation: The compound can be physically entrapped within the polymer matrix as the scaffold is being fabricated. researchgate.net The release rate is then governed by diffusion through the polymer and the degradation rate of the polymer itself. nih.gov

Covalent Conjugation: The compound can be chemically bonded to the polymer backbone. The reactive chloroacetamide group provides a convenient handle for forming a covalent link with polymers that have been functionalized with nucleophilic groups. This method offers more precise control over the release, as the compound is only liberated upon the cleavage of the covalent bond, which can be designed to be hydrolytically or enzymatically labile.

Table 2: Polymers for Controlled Release Scaffolds

| Polymer | Abbreviation | Key Characteristics |

|---|---|---|

| Poly(lactic-co-glycolic acid) | PLGA | Biodegradable, tunable degradation rate. nih.gov |

| Polycaprolactone | PCL | Biodegradable, slow degradation rate (2-3 years). nih.gov |

| Hyaluronic Acid | HA | Biocompatible, biodegradable, hydrophilic. nih.gov |

Solid-Phase Synthesis Applications of this compound Scaffolds

Solid-phase synthesis is a powerful technique that simplifies the process of creating libraries of chemical compounds by anchoring a starting molecule to an insoluble resin support. nih.govmdpi.com This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. The this compound scaffold is amenable to this approach for generating a diverse set of derivatives.

In a potential solid-phase strategy, a precursor to the scaffold, such as a functionalized pyridine (B92270), could be immobilized on a resin like a 2-chlorotrityl chloride (2-CTC) or Wang resin. mdpi.comresearchgate.net Following immobilization, the chloroacetamide side chain and other functionalities can be built up in a stepwise fashion. The reactive chloro and iodo groups serve as points for diversification. For example, the chloro group can be substituted with various amines or thiols, while the iodo group could potentially participate in transition metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This methodology facilitates the efficient, parallel synthesis of numerous analogs for structure-activity relationship (SAR) studies. nih.gov

Radiosynthesis of Labeled this compound for Tracer Studies

Radiolabeled compounds, or radiotracers, are essential for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for preclinical biodistribution studies. nih.govnih.gov The presence of an iodine atom on the pyridine ring makes this compound an excellent candidate for radioiodination.

The most common method for introducing a radioisotope of iodine is through an isotope exchange reaction, where a stable iodine atom on the molecule is swapped for a radioactive one (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) from a source like [¹²³I]NaI. nih.gov This reaction is often facilitated by an oxidizing agent. nih.gov

Iodine-123 (¹²³I): Used for diagnostic imaging with SPECT due to its suitable gamma ray energy and relatively short half-life.

Iodine-125 (¹²⁵I): With a longer half-life of 59.4 days, it is commonly used in preclinical research to study the pharmacokinetics and metabolism of molecules. nih.gov

Iodine-131 (¹³¹I): Used for both diagnostic and therapeutic applications. nih.gov

Alternatively, the chloroacetamide group could be used to attach a chelating agent, which can then be used to complex a radiometal (e.g., Gallium-68 for PET imaging), providing another route to a radiolabeled tracer. semanticscholar.org

Table 3: Relevant Radioisotopes of Iodine for Tracer Synthesis

| Isotope | Half-Life | Primary Emission(s) | Primary Research Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (159 keV) | SPECT Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35.5 keV), X-rays | Preclinical biodistribution, in vitro assays. nih.gov |

Analytical Methodologies for Research Scale Detection and Quantification of 2 Chloro N 5 Iodo 2 Pyridinyl Acetamide

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the analysis of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide, providing the means to separate the compound from impurities, starting materials, and byproducts. These techniques are essential for both qualitative purity assessment and for the isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. The development of a robust HPLC method is a critical step in the analytical workflow. A typical approach would involve a reversed-phase method, which separates compounds based on their hydrophobicity.

A hypothetical HPLC method for the purity assessment of this compound is detailed in the table below. The selection of a C18 column is based on its wide applicability for a range of organic molecules. The mobile phase, consisting of a mixture of acetonitrile (B52724) and water, is chosen to elute the compound with a reasonable retention time and good peak shape. The addition of a small amount of an acid, like trifluoroacetic acid, can improve peak symmetry by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. Detection is typically performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

This method would be validated for its specificity, linearity, accuracy, and precision to ensure reliable purity data.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile byproducts that may be present in samples of this compound. These byproducts could originate from the starting materials or from side reactions during the synthesis. Given the structure of the target compound, potential volatile impurities could include starting materials like 2-amino-5-iodopyridine (B21400) or chloroacetyl chloride, as well as their degradation products.

Due to the relatively low volatility of this compound itself, GC is more suited for the analysis of more volatile related substances. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is often used for its robustness and wide linear range. For enhanced sensitivity and selectivity, a mass spectrometer (MS) can be used as the detector.

Table 2: Representative GC Method Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

This technique is particularly valuable for monitoring the presence of residual solvents and highly volatile reactants.

Mass Spectrometry-Based Methods for Quantitative Analysis in Research Matrices

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity, making it an indispensable tool for the quantitative analysis of this compound, especially at trace levels within complex research matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace quantitative analysis. This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS is particularly useful for quantifying this compound in biological matrices or environmental samples for research purposes.

The method involves the ionization of the target molecule, typically using electrospray ionization (ESI), followed by the selection of a specific precursor ion in the first mass analyzer. This precursor ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of selectivity, minimizing interferences from the matrix.

Table 3: Plausible LC-MS/MS Parameters for Trace Quantification

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ |

| Product Ion (Q3) | A specific fragment ion |

| Collision Energy | Optimized for maximum product ion intensity |

| Dwell Time | 100 ms |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

The development of an LC-MS/MS method would require careful optimization of both the chromatographic separation and the mass spectrometric parameters to achieve the desired sensitivity and accuracy.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis. While not typically used for the analysis of intact organic molecules, it is highly applicable for the determination of the halogen content (chlorine and iodine) in this compound. This can be a valuable tool for confirming the elemental composition of the synthesized compound.

The sample would first need to be digested to break down the organic matrix and liberate the halogens as ions. These ions are then introduced into the high-temperature plasma of the ICP-MS, where they are atomized and ionized. The resulting ions are then separated by their mass-to-charge ratio and detected. Modern ICP-MS instruments, particularly triple quadrupole systems, can effectively remove polyatomic interferences, allowing for accurate quantification of chlorine and iodine. thermofisher.com

Table 4: General ICP-MS Parameters for Halogen Analysis

| Parameter | Condition |

|---|---|

| Sample Preparation | Microwave-assisted acid digestion |

| Plasma Gas | Argon |

| Isotopes Monitored | ³⁵Cl, ³⁷Cl, ¹²⁷I |

| Detection Mode | Collision/Reaction Cell (e.g., with O₂) to remove interferences thermofisher.com |

| Internal Standard | Appropriate non-interfering element |

The high sensitivity of ICP-MS allows for the accurate determination of the halogen content even in small sample amounts. bohrium.com

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique that can be used for the rapid determination of the concentration of this compound in solution. This method is based on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum.

The presence of the pyridine (B92270) ring and other chromophores in the molecule suggests that it will have a characteristic UV absorption spectrum. ias.ac.in To determine the concentration of a pure sample, a calibration curve is first constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

Table 5: Projected UV-Vis Spectrophotometry Characteristics

| Parameter | Expected Value/Range |

|---|---|

| Solvent | Methanol or Acetonitrile |

| λmax | Likely in the 250-280 nm range (based on pyridine derivatives) ias.ac.in |

| Molar Absorptivity (ε) | To be determined experimentally |

| Linear Range | Dependent on ε and path length |

While not as selective as chromatographic methods, UV-Vis spectrophotometry is a valuable tool for quick concentration checks of relatively pure solutions in a research laboratory.

Electrochemical Methods for Detection (e.g., Voltammetry)

Electrochemical methods offer a sensitive and often rapid approach for the detection and quantification of electroactive species. For a molecule such as this compound, its electrochemical activity is predicted to arise from the reduction of the carbon-iodine bond and potentially the chloroacetamide group. Voltammetric techniques, in particular, are well-suited for investigating the redox behavior of this compound.

The fundamental principle of voltammetry involves applying a varying potential to an electrode and measuring the resulting current. The potential at which a species is oxidized or reduced is characteristic of that species, and the magnitude of the current is proportional to its concentration.

Cyclic Voltammetry (CV): As a preliminary investigative tool, cyclic voltammetry could be employed to characterize the electrochemical behavior of this compound. By scanning the potential, the reduction potential of the C-I bond on the pyridinyl ring can be determined. A typical cyclic voltammogram would likely show an irreversible reduction peak corresponding to the cleavage of the iodine atom. The peak potential would be influenced by the solvent system and the electrode material used.

Differential Pulse Voltammetry (DPV): For quantitative analysis, differential pulse voltammetry is a more sensitive technique than cyclic voltammetry. DPV can provide lower detection limits by minimizing the background charging current. A linear relationship between the peak current and the concentration of this compound would be established to create a calibration curve for quantification in research samples.

Hypothetical Voltammetric Response Data:

The following interactive table presents hypothetical data from a differential pulse voltammetry experiment for the quantification of this compound. This data illustrates the expected linear relationship between concentration and peak current.

| Concentration (μM) | Peak Current (nA) |

| 1.0 | 15.2 |

| 2.5 | 37.8 |

| 5.0 | 75.5 |

| 7.5 | 112.9 |

| 10.0 | 150.1 |

This data is for illustrative purposes and is based on the expected electrochemical behavior of similar iodoaromatic compounds.

The choice of electrode material is crucial in voltammetric analysis. Glassy carbon electrodes (GCE) are commonly used due to their wide potential window and chemical inertness. Modification of the electrode surface with nanomaterials could potentially enhance the sensitivity and selectivity of the detection method for this compound.

Development of Robust Analytical Protocols for Research Studies

A robust analytical protocol is essential for obtaining reliable and reproducible data in a research setting. The robustness of a method is its ability to remain unaffected by small, deliberate variations in method parameters.

The development of a robust analytical protocol for the detection and quantification of this compound would involve the following key steps:

Method Optimization: Initial experiments would focus on optimizing parameters for the chosen analytical technique (e.g., voltammetry). This would include selecting the appropriate solvent and supporting electrolyte, optimizing the pH, and fine-tuning instrumental parameters such as the pulse amplitude and scan rate in DPV.

Validation: The optimized method would then undergo validation to ensure it is fit for its intended purpose. Key validation parameters include:

Linearity: Establishing a linear relationship between the analytical signal and the concentration of the analyte over a defined range.

Accuracy: Assessing the closeness of the measured value to the true value, often determined by spike and recovery experiments.

Precision: Evaluating the degree of scatter between a series of measurements. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Selectivity: Ensuring the method can accurately measure the analyte in the presence of other components in the sample matrix.

Robustness Testing: To evaluate the robustness of the analytical protocol, small, deliberate variations are made to the method parameters, and the effect on the results is observed.

Example of Robustness Testing Parameters and Their Variations:

| Parameter | Nominal Value | Variation 1 | Variation 2 |

| pH of supporting electrolyte | 6.0 | 5.8 | 6.2 |

| Pulse Amplitude (mV) | 50 | 48 | 52 |

| Scan Rate (mV/s) | 20 | 18 | 22 |

| Temperature (°C) | 25 | 23 | 27 |

The results of the robustness study are analyzed to identify which parameters have a significant effect on the analytical outcome. This information is crucial for establishing system suitability criteria to ensure the method performs as expected during routine use.

Future Directions and Research Gaps in the Study of 2 Chloro N 5 Iodo 2 Pyridinyl Acetamide

Emerging Methodologies for Enhanced Synthesis and Characterization

Future research could focus on optimizing the synthesis of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide and employing advanced techniques for its detailed characterization.

Synthesis: The conventional synthesis for N-arylacetamides involves the reaction of an appropriate arylamine with chloroacetyl chloride. nih.govijpsr.inforesearchgate.net For the title compound, this would involve the acylation of 2-amino-5-iodopyridine (B21400). Future work could explore more advanced and efficient synthetic routes. For instance, recent developments in the 3-selective halogenation of pyridines via Zincke imine intermediates could offer novel pathways to synthesize the iodopyridine precursor under mild conditions. chemrxiv.orgresearchgate.net Furthermore, exploring flow chemistry for the synthesis could offer benefits in terms of safety, scalability, and reaction control.

Characterization: Beyond standard spectroscopic techniques like NMR, IR, and mass spectrometry, advanced characterization methods can provide deeper insights into the compound's structure and properties.

Single-crystal X-ray diffraction would be crucial to determine the precise three-dimensional structure, including bond lengths, angles, and intermolecular interactions in the solid state. researchgate.net

Advanced NMR techniques could be employed to study the effects of the halogen bond from the iodine atom in solution. mdpi.com

Hirshfeld surface analysis , a computational tool, can be used to investigate and visualize intermolecular interactions within the crystal structure, providing a quantitative understanding of the forces that govern the crystal packing. iucr.orgnih.gov

Table 1: Potential Advanced Characterization Techniques

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond parameters, and crystal packing. | Elucidates the role of the iodine and chlorine atoms in solid-state interactions. |

| Advanced NMR Spectroscopy | Characterization of halogen-bonded adducts in solution. | Provides insight into the behavior of the compound in solution and its interactions with other molecules. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. | Helps to understand the contribution of different atoms to the crystal packing stability. |

Opportunities for Novel Biological Applications as Research Tools

The structural motifs within this compound suggest several potential biological activities that warrant investigation. The chloroacetamide moiety is a known reactive group, and various N-aryl acetamide (B32628) derivatives have demonstrated a range of biological effects.

Antimicrobial and Antifungal Agents: Studies on other 2-chloro-N-aryl acetamides have shown significant antibacterial and antifungal activity. ijpsr.infonih.gov For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its potential against Klebsiella pneumoniae. nih.gov The presence of the chloroacetamide group appears to be important for this activity. nih.gov Therefore, this compound could be a valuable research tool to probe its efficacy against a panel of pathogenic bacteria and fungi.

Anticancer Research: Pyridinyl acetamide derivatives have been identified as potent and selective inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase that is crucial for the secretion of Wnt ligands. nih.gov The Wnt signaling pathway is often dysregulated in cancer, making PORCN an attractive therapeutic target. nih.gov Investigating the potential of this compound as a Wnt pathway inhibitor could open new avenues in cancer research.

Enzyme Inhibition: The reactive chloroacetyl group can act as a covalent modifier of nucleophilic residues in enzyme active sites. This property could be exploited to develop specific enzyme inhibitors for use as chemical probes in various biological studies.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, guiding experimental work and providing a deeper understanding of reaction mechanisms and biological interactions.

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, determine electronic properties (such as frontier molecular orbitals and electrostatic potential maps), and predict spectroscopic data (like vibrational frequencies) for this compound. iucr.orgresearchgate.net This information can aid in the interpretation of experimental results and provide insights into the molecule's reactivity.

Molecular Docking: To explore its potential biological targets, molecular docking simulations can be performed. nih.govnih.gov By computationally screening the compound against the three-dimensional structures of various proteins, it is possible to predict its binding affinity and mode of interaction, thereby identifying potential biological targets and guiding the design of more potent analogs.

Ab-initio Calculations: These high-level computational methods can be used to study specific interactions, such as the charge-transfer complex that may form between the pyridine (B92270) ring and the iodine atom, providing a fundamental understanding of the molecule's electronic structure. acs.org

Integration with High-Throughput Screening Technologies for Analog Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. ewadirect.comnih.govmdpi.com Integrating this compound into an HTS workflow could accelerate the discovery of new, more potent analogs.

A library of compounds structurally related to this compound could be synthesized and screened against a variety of biological targets. The chloroacetamide functional group makes this class of compounds particularly interesting for covalent screening libraries, which are designed to identify compounds that form a covalent bond with their target protein. stanford.edu Data from HTS can provide valuable structure-activity relationships (SAR), which can then be used to guide the rational design of next-generation compounds with improved properties.

Collaborative Research Avenues and Interdisciplinary Studies

The multifaceted nature of research into a novel chemical entity like this compound necessitates a collaborative, interdisciplinary approach.

Synthetic and Computational Chemistry: Collaboration between synthetic organic chemists and computational chemists can lead to a synergistic workflow where computational predictions guide the synthesis of new analogs, and experimental results are used to refine and validate the computational models.

Chemistry and Biology: Joint efforts between chemists and biologists (pharmacologists, microbiologists, and cancer biologists) are essential to fully explore the biological potential of the compound. Chemists can provide the compound and its analogs, while biologists can perform the necessary assays to evaluate their activity and elucidate their mechanism of action.

Materials Science: The presence of a heavy atom (iodine) and the potential for halogen bonding could make the compound and its derivatives interesting for applications in materials science, for example, in the design of novel crystalline materials with specific electronic or optical properties. This would require collaboration with materials scientists.

Addressing Remaining Scientific Questions and Challenges

Given the limited specific research on this compound, a number of fundamental questions and challenges remain.

Comprehensive Biological Profiling: The full spectrum of biological activities of this compound is unknown. A systematic screening against a broad range of biological targets is needed to uncover its potential therapeutic applications.

Mechanism of Action: For any observed biological activity, the underlying mechanism of action needs to be elucidated. This would involve identifying the specific molecular target(s) and understanding how the compound modulates their function.

Role of the Iodine Atom: The influence of the iodine atom on the compound's physical, chemical, and biological properties is not well understood. Research is needed to determine its role in crystal packing, halogen bonding, and target engagement.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is required to understand how modifications to the pyridine ring, the acetamide linker, and the halogen substituents affect the compound's activity and selectivity.

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-N-(5-iodo-2-pyridinyl)acetamide, and how can reaction progress be monitored?

Methodological Answer: The compound can be synthesized via nucleophilic substitution using chloroacetyl chloride and a pyridine-containing amine. For example, refluxing 5-iodo-2-aminopyridine with chloroacetyl chloride in triethylamine (as a base) under anhydrous conditions is a common approach. Reaction progress is monitored using thin-layer chromatography (TLC) with solvent systems like ethyl acetate/hexane (1:1). Post-reaction, the product is purified via recrystallization using solvents such as pet-ether or ethanol .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹).

- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., pyridinyl H at δ 7.5–8.5 ppm, CH₂Cl at δ 4.0–4.5 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm) and aromatic carbons.